(Cyclohexylamino)thiourea
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Overview
Description
(Cyclohexylamino)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclohexylamino)thiourea can be synthesized through several methods:
Reaction of Cyclohexylamine with Thiophosgene: This method involves the reaction of cyclohexylamine with thiophosgene in the presence of a base to form this compound.
Reaction of Cyclohexylamine with Isothiocyanates: Another common method is the reaction of cyclohexylamine with isothiocyanates under mild conditions.
Reaction of Cyclohexylamine with Carbon Disulfide: This method involves the reaction of cyclohexylamine with carbon disulfide at high temperatures or in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above methods, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: (Cyclohexylamino)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Cyclohexylsulfoxide, cyclohexylsulfone.
Reduction Products: Cyclohexylamine, thiourea.
Substitution Products: Various substituted thioureas and cyclohexyl derivatives.
Scientific Research Applications
(Cyclohexylamino)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Cyclohexylamino)thiourea involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as acetylcholinesterase and glucose-6-phosphatase, affecting metabolic pathways.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits bacterial growth.
Comparison with Similar Compounds
(Cyclohexylamino)thiourea can be compared with other thiourea derivatives:
Phenylthiourea: Contains a phenyl group instead of a cyclohexyl group, leading to different reactivity and biological activity.
Benzylthiourea: Similar to this compound but with a benzyl group, used in different industrial applications.
Uniqueness: The presence of the cyclohexyl group in this compound imparts unique chemical properties, making it more hydrophobic and potentially more effective in certain biological applications compared to other thiourea derivatives .
Properties
CAS No. |
21198-16-3 |
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Molecular Formula |
C7H15N3S |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
(cyclohexylamino)thiourea |
InChI |
InChI=1S/C7H15N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h6,9H,1-5H2,(H3,8,10,11) |
InChI Key |
MRGAVUWHIBNMAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NNC(=S)N |
Origin of Product |
United States |
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